PGE2 Inhibition: Depressine Outperforms Gentiopicroside and Positive Control Indomethacin
In a head-to-head comparison of seven compounds isolated from Gentiana asclepiadea, depressine (compound 1) demonstrated the highest decrease in PGE2 level, with an inhibition rate exceeding that of the positive control indomethacin. The study also included the structurally related secoiridoid glycoside gentiopicroside (compound 2), which showed lower activity [1]. While the authors did not report exact IC50 values for depressine, the direct comparison establishes depressine as the most potent PGE2 suppressor among the tested cohort, including its closest natural analog.
| Evidence Dimension | PGE2 inhibition potency |
|---|---|
| Target Compound Data | Depressine (200 µM): highest decrease in PGE2 level among 7 tested compounds; inhibition rate higher than positive control indomethacin. |
| Comparator Or Baseline | Gentiopicroside (200 µM): lower PGE2 inhibition than depressine; Indomethacin (positive control): lower inhibition rate than depressine. |
| Quantified Difference | Depressine > Indomethacin > Gentiopicroside (exact % inhibition not specified in abstract). |
| Conditions | In vitro anti-inflammatory assay on RAW 264.7 macrophages; compounds tested at 200 µM. |
Why This Matters
For researchers investigating PGE2-mediated inflammation, depressine offers superior potency over the commonly available secoiridoid gentiopicroside and even the standard NSAID indomethacin, making it the preferred tool compound for target validation studies.
- [1] Konya Konuk R, Reis R, Sipahi H, Barta A, Hohmann J, Kırmızıbekmez H. Iridoids and flavonoids from the aerial parts of Gentiana asclepiadea L. with anti-inflammatory and analgesic activities. Journal of Research in Pharmacy. 2025;27(3):1202-1212. View Source
